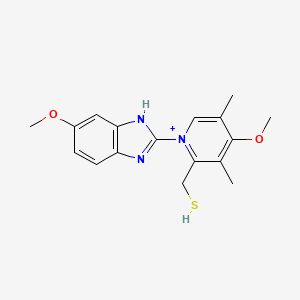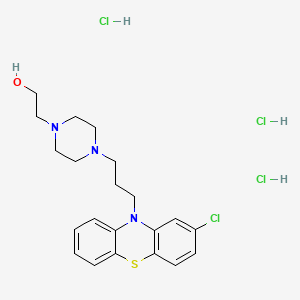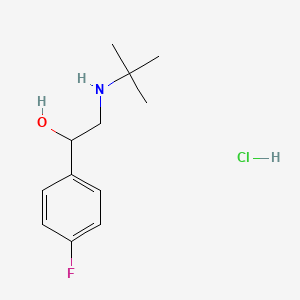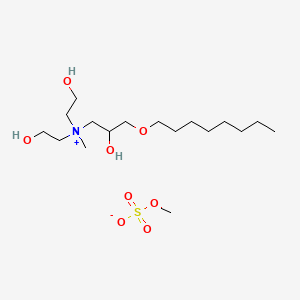
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, which makes it versatile in different chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate typically involves the reaction of N,N-bis(2-hydroxyethyl)-N-methylamine with 3-octyloxypropyl chloride, followed by quaternization with methyl sulfate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the quaternary ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Produces corresponding carboxylic acids.
Reduction: Yields primary amines.
Substitution: Results in the formation of various substituted ammonium compounds.
Applications De Recherche Scientifique
2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate is used in a wide range of scientific research applications:
Chemistry: As a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Used in cell culture media to enhance cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Employed in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophilic and hydrophobic substances. This property is crucial in applications such as drug delivery, where it helps in the formation of stable micelles that can encapsulate hydrophobic drugs. The molecular targets include cell membranes and proteins, where it can alter permeability and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methylethanaminium
- 2-Hydroxy-N,N-bis(2-hydroxyethyl)ethaniminium
Uniqueness
Compared to similar compounds, 2-Hydroxy-N,N-bis(2-hydroxyethyl)-N-methyl-3-octyloxypropylammonium methyl sulfate has a unique octyloxypropyl group that enhances its hydrophobic interactions. This makes it particularly effective in applications requiring strong surfactant properties, such as in the formulation of detergents and emulsifiers .
Propriétés
Numéro CAS |
70776-69-1 |
|---|---|
Formule moléculaire |
C17H39NO8S |
Poids moléculaire |
417.6 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl)-(2-hydroxy-3-octoxypropyl)-methylazanium;methyl sulfate |
InChI |
InChI=1S/C16H36NO4.CH4O4S/c1-3-4-5-6-7-8-13-21-15-16(20)14-17(2,9-11-18)10-12-19;1-5-6(2,3)4/h16,18-20H,3-15H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
CJULUAHYEXWWCU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCOCC(C[N+](C)(CCO)CCO)O.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
![1-Piperazineethanol, 4-[[2-(3-hydroxyphenyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-](/img/structure/B12779017.png)
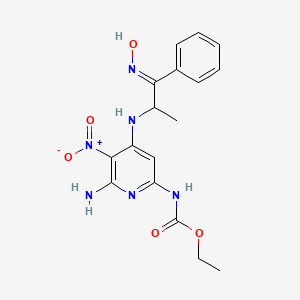
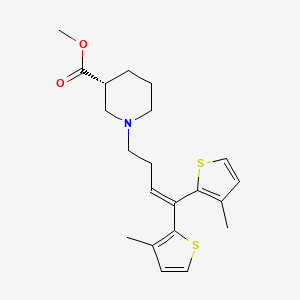
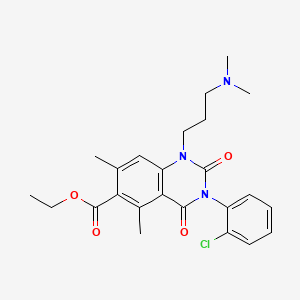
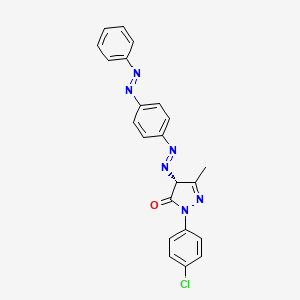

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)

